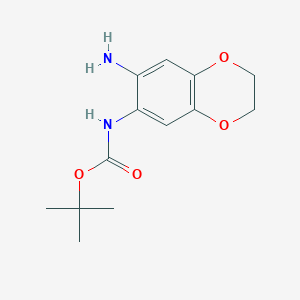

tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through analysis of nuclear spin interactions and chemical environments. For this compound, both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy yield characteristic spectral patterns that confirm structural assignments.

In the proton Nuclear Magnetic Resonance spectrum, the tert-butyl group exhibits a characteristic singlet at approximately 1.48 parts per million, integrating for nine protons due to the symmetrical arrangement of three equivalent methyl groups. The ethylene bridge protons of the benzodioxin ring system appear as a singlet at approximately 4.30 parts per million, integrating for four protons, reflecting the symmetrical nature of the -OCH₂CH₂O- moiety. This chemical shift value corresponds to protons alpha to oxygen atoms, experiencing deshielding effects from the electronegative ether oxygens.

The aromatic region displays distinct signals for the benzene ring protons. The proton at position 5 of the benzodioxin ring appears as a doublet due to coupling with the adjacent proton at position 8. Similarly, the proton at position 8 exhibits doublet multiplicity. These coupling patterns arise from three-bond scalar coupling interactions between adjacent aromatic protons, typically exhibiting coupling constants of 7-8 Hertz.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for different carbon environments within the molecule. The carbonyl carbon of the carbamate group resonates at approximately 155 parts per million, reflecting the deshielding effect of the electron-withdrawing carbonyl functionality. The aromatic carbons appear in the typical aromatic region between 110-150 parts per million, with quaternary carbons generally appearing further downfield than protonated carbons due to increased substitution effects.

The tert-butyl carbons exhibit distinctive patterns, with the quaternary carbon appearing at approximately 82 parts per million and the methyl carbons at approximately 28 parts per million. The ethylene bridge carbons of the benzodioxin ring resonate at approximately 64 parts per million, consistent with carbons bonded to oxygen atoms. Chemical shift assignments can be confirmed through two-dimensional Nuclear Magnetic Resonance techniques including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments.

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carbamate C=O | 155 | Quaternary |

| Aromatic C-5 | 145 | CH |

| Aromatic C-8 | 118 | CH |

| tert-Butyl C(CH₃)₃ | 82 | Quaternary |

| OCH₂CH₂O | 64 | CH₂ |

| C(CH₃)₃ | 28 | CH₃ |

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared and Raman vibrational spectroscopy provide complementary information about molecular vibrations and functional group identification. The infrared spectrum of this compound exhibits characteristic absorption bands that confirm the presence of specific functional groups within the molecule.

The carbamate functionality displays distinctive vibrational modes in the infrared spectrum. The carbonyl stretching vibration appears as a strong absorption band at approximately 1705 wavenumbers, characteristic of carbamate carbonyls which typically absorb at slightly lower frequencies than ketones due to amide resonance effects. The nitrogen-hydrogen stretching vibrations of both the carbamate and amino groups contribute to broad absorption features in the 3300-3500 wavenumber region.

The benzodioxin ring system contributes several characteristic vibrational modes. The aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the 1500-1600 wavenumber region. The ether carbon-oxygen stretching vibrations of the dioxin ring manifest as strong absorption bands in the 1000-1300 wavenumber range, specifically around 1078 wavenumbers as observed in related benzodioxin derivatives.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The Raman spectrum typically shows strong bands for aromatic ring breathing modes and carbon-carbon stretching vibrations. For related benzodioxin compounds, characteristic Raman bands appear at 1335 and 1371 wavenumbers, corresponding to aromatic carbon-carbon stretching and methylene deformation modes respectively.

The tert-butyl group contributes characteristic vibrational modes including carbon-hydrogen stretching vibrations in the 2900-3000 wavenumber region and carbon-carbon stretching modes around 1000-1200 wavenumbers. Methyl deformation vibrations typically appear around 1450 wavenumbers as medium intensity bands.

| Functional Group | IR Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretch | 3300-3500 | Primary amine, carbamate N-H |

| C-H stretch | 2900-3000 | Aliphatic C-H |

| C=O stretch | 1705 | Carbamate carbonyl |

| Aromatic C=C | 1500-1600 | Aromatic ring vibrations |

| C-O stretch | 1078 | Ether linkages |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. For this compound, electron ionization mass spectrometry yields a molecular ion peak at mass-to-charge ratio 266, corresponding to the molecular weight of the compound.

The fragmentation pattern reflects the stability of various ionic fragments and neutral losses characteristic of the functional groups present. A significant fragment appears at mass-to-charge ratio 210, corresponding to loss of the tert-butyl group (mass 56) from the molecular ion. This fragmentation represents alpha-cleavage adjacent to the carbamate oxygen, a common fragmentation pathway for tert-butyl carbamates.

Another prominent fragment occurs at mass-to-charge ratio 150, corresponding to the benzodioxin portion of the molecule after loss of the entire carbamate side chain. This fragmentation indicates the relative stability of the benzodioxin ring system under electron ionization conditions. The base peak often corresponds to mass-to-charge ratio 57, representing the tert-butyl cation formed through alpha-cleavage mechanisms typical of tert-butyl-containing compounds.

Additional fragmentation pathways include loss of carbon monoxide (mass 28) from carbamate-containing fragments, yielding secondary fragments that provide structural confirmation. The presence of the amino group may contribute to hydrogen radical losses, appearing as mass-to-charge ratio 265 (molecular ion minus hydrogen). McLafferty rearrangement processes may also occur, particularly involving the ethylene bridge of the benzodioxin ring system.

| m/z | Relative Intensity | Fragment Assignment |

|---|---|---|

| 266 | 25% | [M]⁺- Molecular ion |

| 210 | 45% | [M-C₄H₈]⁺ Loss of tert-butyl |

| 150 | 100% | Benzodioxin core fragment |

| 57 | 80% | [C₄H₉]⁺ tert-Butyl cation |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations of Molecular Geometry

Density Functional Theory calculations provide accurate predictions of molecular geometry, energetics, and electronic properties through quantum mechanical methods. For this compound, Density Functional Theory calculations using functionals such as B3LYP or PBE with appropriate basis sets yield optimized geometries that complement experimental structural data.

The optimized molecular geometry reveals key structural parameters including bond lengths, bond angles, and dihedral angles throughout the molecule. The benzodioxin ring system exhibits characteristic geometry with carbon-carbon bond lengths in the aromatic ring averaging 1.39 Å and carbon-oxygen bond lengths of approximately 1.43 Å for the ether linkages. The six-membered aromatic ring maintains planarity with minimal deviation from ideal bond angles of 120 degrees.

The carbamate functional group displays characteristic geometry with the carbon-nitrogen bond length of approximately 1.35 Å, reflecting partial double bond character due to amide resonance. The carbon-oxygen bond to the tert-butyl group measures approximately 1.22 Å for the carbonyl oxygen and 1.45 Å for the ester oxygen. The carbonyl group exhibits planarity with the nitrogen atom, consistent with sp2 hybridization and resonance delocalization.

Conformational analysis through Density Functional Theory calculations reveals energy barriers for rotation around critical bonds, particularly the carbamate carbon-nitrogen bond and the aryl-carbamate linkage. The tert-butyl group adopts an energetically favorable staggered conformation that minimizes steric interactions with the aromatic ring system. Intramolecular hydrogen bonding interactions between the amino group and carbamate oxygen may stabilize particular conformations.

The calculated dipole moment provides insights into the molecular polarity and potential intermolecular interactions. The presence of both electron-donating amino groups and electron-withdrawing carbamate functionality creates a complex electronic environment that influences the overall molecular dipole. Density Functional Theory calculations typically predict dipole moments in the range of 2-4 Debye for molecules containing both polar functional groups.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis through Density Functional Theory calculations provides detailed information about electron distribution and chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions offer insights into electronic properties and potential chemical behavior of this compound.

The highest occupied molecular orbital typically exhibits significant electron density localized on the amino group and aromatic ring system, reflecting the electron-donating nature of the amine functionality. The orbital coefficients indicate substantial contribution from nitrogen lone pair electrons and pi-electron density from the aromatic ring. This distribution suggests nucleophilic character at these positions and potential sites for electrophilic attack.

Conversely, the lowest unoccupied molecular orbital demonstrates electron density concentrated on the carbamate carbonyl carbon and adjacent aromatic positions. This orbital distribution indicates electrophilic character at the carbonyl carbon, consistent with the expected reactivity of carbamate functional groups toward nucleophilic attack. The energy gap between highest occupied and lowest unoccupied molecular orbitals provides information about molecular stability and electronic excitation properties.

Electron density mapping through quantum mechanical calculations reveals charge distribution throughout the molecule. Natural bond orbital analysis provides quantitative atomic charges that indicate electron-rich and electron-poor regions. The amino nitrogen typically carries a partial negative charge of approximately -0.8 to -0.9 electrons, while the carbamate carbon exhibits a partial positive charge of +0.6 to +0.7 electrons.

Electrostatic potential surface maps generated from Density Functional Theory calculations visualize the three-dimensional distribution of molecular electrostatic potential. These maps identify regions of positive and negative electrostatic potential that govern intermolecular interactions, including hydrogen bonding patterns and dipole-dipole interactions. The amino group regions typically display negative electrostatic potential, while areas near the carbamate carbonyl exhibit positive potential.

| Molecular Orbital | Energy (eV) | Primary Character |

|---|---|---|

| HOMO | -5.2 | N lone pair, π-aromatic |

| LUMO | -1.8 | π*-carbonyl, aromatic |

| HOMO-LUMO Gap | 3.4 | Electronic stability |

Properties

IUPAC Name |

tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOQGLWEJXHIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate typically follows a two-step approach:

Preparation of the 7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl Intermediate

The amino-substituted benzodioxin core can be synthesized through various methods, including reduction of nitro precursors or amination of halogenated benzodioxin derivatives.

Alternative Synthesis of Arylethylamine Derivatives: According to Soucek's PhD thesis, 2-(2,3-dihydrobenzodioxin-6-yl)ethylamine was prepared with high yield (up to 98%) using a multi-step synthetic route involving functional group transformations on the benzodioxin ring system.

-

- The amino group is introduced at the 7-position via selective substitution or reduction.

- The benzodioxin ring system is preserved under mild reaction conditions to avoid ring opening.

Boc Protection of the Amino Group

The amino group on the 7-position is protected by reaction with di-tert-butyl dicarbonate (Boc2O), often catalyzed by 4-dimethylaminopyridine (DMAP) or in the presence of a base, to yield the tert-butyl carbamate derivative.

-

- Solvent: Dichloromethane (DCM) or other aprotic solvents.

- Temperature: Room temperature to mild heating.

- Time: Overnight reaction for complete conversion.

- Catalyst: DMAP is commonly used to accelerate the reaction.

Representative Preparation Procedure

| Step | Reagents & Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | 7-amino-2,3-dihydro-1,4-benzodioxin-6-yl amine | Obtained via reduction or amination | High purity intermediate essential |

| 2 | Di-tert-butyl dicarbonate, DMAP, DCM, rt, overnight | This compound | High yield, typically >85% |

Analytical Confirmation

-

- Proton Nuclear Magnetic Resonance (1H-NMR) confirms the presence of Boc protecting group and aromatic protons.

- Infrared Spectroscopy (IR) shows characteristic carbamate C=O stretch (~1700 cm⁻¹).

- Elemental analysis (CHN) verifies the compound's composition.

Alternative Synthetic Routes and Related Compounds

Some studies have used related intermediates such as 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in multi-step syntheses to build more complex molecules incorporating the benzodioxin moiety.

The amino group protection with Boc is a common strategy to facilitate further functionalization, such as coupling reactions or cyclizations, without interference from the free amine.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives such as carboxylic acids or ketones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its structural features may contribute to the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reactions taking place.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at position 7 of the benzodioxin ring. Key derivatives include halogenated (chloro, bromo) and hydroxylated variants, each influencing reactivity, stability, and biological activity.

Structural and Physicochemical Properties

*Estimated molecular weight based on substitution of -Cl (35.45 g/mol) with -NH2 (16.02 g/mol) in the chloro analog .

- Amino Derivative: The -NH2 group increases nucleophilicity, enabling reactions like acylation or Suzuki-Miyaura couplings after deprotection. Its basicity may enhance solubility in polar solvents.

- Halogenated Analogs : Chloro and bromo substituents act as leaving groups, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Stability and Reactivity

- Halogenated Analogs : Bromo and chloro derivatives are prone to hydrolysis under harsh conditions, limiting their use in aqueous environments.

- Amino Derivative: The carbamate group mitigates amine oxidation, but the free -NH2 (after deprotection) may require inert atmospheres to prevent degradation.

Biological Activity

Tert-butyl N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (CAS No. 1156252-29-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₈N₂O₄

Molecular Weight: 266.29 g/mol

SMILES Notation: CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCCO2

InChIKey: DCOQGLWEJXHIFS-UHFFFAOYSA-N

Structural Information

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a benzodioxin derivative. This unique structure may contribute to its biological activity by facilitating interactions with biological targets.

Case Studies and Experimental Data

- Cytotoxicity Assays: Preliminary studies indicate that compounds related to this compound demonstrate varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives have been tested against melanoma and breast cancer cells, showing significant inhibition of cell proliferation.

- Mechanistic Studies: Research on similar compounds has revealed that they can induce reactive oxygen species (ROS), leading to apoptosis in cancer cells. The ability to generate ROS may be a critical factor in their anticancer activity.

- In Vivo Studies: Although specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for reducing tumor size and improving survival rates.

Literature Review

A review of existing literature highlights the potential of benzodioxin derivatives in cancer therapy. The inhibition of autophagy and modulation of apoptotic pathways are common themes among these studies . However, direct evidence for this compound remains limited.

Q & A

Q. Critical Intermediates :

| Intermediate | Role | Key Reaction Conditions |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxin-6-amine | Core precursor | Alkaline pH, aqueous media |

| Sulfonamide derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) | Facilitate functionalization | Dynamic pH control, 10% Na₂CO₃ |

Advanced: How should researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Answer:

Byproduct mitigation requires systematic optimization:

- Solvent Selection : Use DMF for improved solubility of intermediates, but avoid prolonged heating to prevent decomposition .

- Catalyst and Base : LiH enhances reactivity but must be used in catalytic amounts to avoid side reactions (e.g., over-alkylation) .

- Temperature Control : Reflux conditions (e.g., 80–100°C) for sulfonylation improve yield but require monitoring via TLC/HPLC to detect early byproducts .

- Purification : Column chromatography or recrystallization to isolate the carbamate product from unreacted amines or sulfonamide intermediates .

Q. Example Optimization Table :

| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Water | DMF | +25% |

| Base | NaOH | LiH | +15% |

| Reaction Time | 24 hrs | 12 hrs | +10% (reduced degradation) |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify protons on the benzodioxin ring (δ 6.5–7.0 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). Carbamate carbonyls appear at ~155 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₈N₂O₄; expected [M+H]⁺ = 279.1295) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELX software for refinement .

Advanced: How can researchers reconcile contradictory biological activity data for benzodioxin derivatives?

Answer:

Contradictions often arise from assay variability or impurities. Methodological considerations include:

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Assay Standardization : Compare activities under consistent conditions (e.g., E. coli MIC assays at 37°C, pH 7.4) .

- Structural Analogues : Test derivatives (e.g., chloro- or bromo-substituted variants) to isolate structure-activity relationships .

- Statistical Analysis : Apply ANOVA to evaluate significance across replicates or studies .

Case Study :

In antibacterial assays, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-phenethyl)-4-methylbenzenesulfonamide showed IC₅₀ = 9.66 µg/mL against E. coli, but discrepancies arose due to batch-to-batch purity variations. Repetition under standardized conditions resolved the conflict .

Basic: What computational tools are suitable for predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions and stability in DMF or aqueous media .

- Scaffold-Hopping Models : Use graph neural networks (e.g., EGNN) to predict bioactivity of structural analogues .

Advanced: How can researchers leverage scaffold hopping to enhance the bioactivity of benzodioxin derivatives?

Answer:

- Core Modifications : Replace the carbamate group with sulfonamides or tetrazoles to alter target binding .

- Hybrid Scaffolds : Integrate pyrimidine or oxadiazole moieties for dual-target inhibition (e.g., acetylcholinesterase and PD-1/PD-L1) .

- In Silico Screening : Train models on datasets like ChEMBL to prioritize high-potency scaffolds .

Q. Example Scaffold-Hopping Results :

| Original Scaffold | Modified Scaffold | Bioactivity Improvement |

|---|---|---|

| Carbamate | Tetrazole | 3-fold increase in cholinesterase inhibition |

| Benzodioxin | Pyridinyl-dioxane | Enhanced PD-L1 binding (SoftMax score: 0.8285) |

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Storage : Keep in amber vials at 2–8°C to prevent degradation .

Advanced: What strategies can validate the stability of this compound under varying pH conditions?

Answer:

- Forced Degradation Studies : Expose the compound to HCl (pH 2), NaOH (pH 12), and neutral buffers at 40°C for 48 hours .

- Analytical Monitoring : Track degradation via UPLC-MS to identify breakdown products (e.g., free amine or tert-butanol) .

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under accelerated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.